molecular formula C23H21N3O2S B11044483 3-hydroxy-4-[4-(methylsulfanyl)phenyl]-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-4-[4-(methylsulfanyl)phenyl]-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B11044483
M. Wt: 403.5 g/mol
InChI Key: FILWHYVYYNFMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-4-[4-(methylsulfanyl)phenyl]-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring, with various substituents such as hydroxy, methylsulfanyl, and phenyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[4-(methylsulfanyl)phenyl]-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . This method is often followed by further functionalization steps to introduce the hydroxy, methylsulfanyl, and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-[4-(methylsulfanyl)phenyl]-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The phenyl and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a quinone derivative, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

3-hydroxy-4-[4-(methylsulfanyl)phenyl]-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[4-(methylsulfanyl)phenyl]-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-4-[4-(methylsulfanyl)phenyl]-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is unique due to the specific combination of functional groups and its potential for diverse chemical reactions and biological activities. The presence of the hydroxy, methylsulfanyl, and phenyl groups distinguishes it from other similar compounds and contributes to its unique properties and applications.

Properties

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

4-(4-methylsulfanylphenyl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C23H21N3O2S/c1-29-16-12-10-14(11-13-16)19-20-17(8-5-9-18(20)27)24-22-21(19)23(28)26(25-22)15-6-3-2-4-7-15/h2-4,6-7,10-13,19,24-25H,5,8-9H2,1H3

InChI Key

FILWHYVYYNFMSI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)N(N4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.